molecular formula C16H21NO2 B4179907 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide

3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide

Cat. No. B4179907
M. Wt: 259.34 g/mol
InChI Key: XCMDQBUNJUFANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide, also known as MTPCA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MTPCA belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide also activates the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetic animal models, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been found to improve glucose tolerance and insulin sensitivity. Additionally, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide is also stable under various experimental conditions, making it suitable for in vitro and in vivo studies. However, one limitation of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide. One potential area of interest is the development of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research could be the investigation of the synergistic effects of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-10-12-8-6-7-9-13(12)19-14(10)15(18)17-11(2)16(3,4)5/h6-9,11H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMDQBUNJUFANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethylbutan-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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